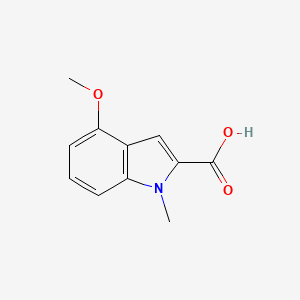

1-(1-Benzylpiperidin-4-yl)-1H-pyrrole-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related pyrrole-2-carbaldehyde derivatives is described in several papers. For instance, a method for synthesizing 2-(1-vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles from 1-vinyl-1H-pyrrole-2-carbaldehydes is reported, involving condensation with o-phenylenediamine . Another paper details the conversion of carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes, which can be further transformed into pyrrole alkaloid natural products . These methods highlight the versatility of pyrrole-2-carbaldehydes as intermediates in the synthesis of various compounds, which could be relevant for the synthesis of "1-(1-Benzylpiperidin-4-yl)-1H-pyrrole-2-carbaldehyde".

Molecular Structure Analysis

The molecular structure of pyrrole-2-carbaldehyde derivatives can be complex, as indicated by the crystal and molecular structure analysis of dimethylindium-pyridine-2-carbaldehyde oximate, which features a dimeric structure with a row of five fused rings . Although this compound is not directly related to "1-(1-Benzylpiperidin-4-yl)-1H-pyrrole-2-carbaldehyde", it suggests that pyrrole-2-carbaldehyde derivatives can form intricate molecular geometries, which could be an important consideration in the structural analysis of the compound.

Chemical Reactions Analysis

The reactivity of pyrrole-2-carbaldehyde derivatives is highlighted in several papers. For example, the reaction of 4-oxo-4H-1-benzopyran-3-carbaldehyde with active methylene compounds in the presence of ammonia yields various pyridine derivatives . Similarly, the construction of benzo-fused indolizines and pyrrolo[1,2-a]quinolines from 1-(2-haloaryl)-1H-pyrrole-2-carbaldehydes through a Sonogashira coupling/intramolecular alkyne-carbonyl metathesis process is described . These reactions demonstrate the potential for "1-(1-Benzylpiperidin-4-yl)-1H-pyrrole-2-carbaldehyde" to undergo various chemical transformations, which could be useful in the development of new pharmaceuticals or materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole-2-carbaldehyde derivatives are not extensively discussed in the provided papers. However, the intense fluorescence of synthesized 2-(1-vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles and the molecular packing stabilized by hydrogen bonds and π-π interactions in 1-vinyl-1H-indole-3-carbaldehyde suggest that "1-(1-Benzylpiperidin-4-yl)-1H-pyrrole-2-carbaldehyde" may also exhibit interesting optical and structural properties. These properties could be relevant for applications in sensing, imaging, or as structural motifs in larger molecular assemblies.

Aplicaciones Científicas De Investigación

Synthesis and Application in Fluorescence

- Fluorescent Compounds Synthesis : A study by Trofimov et al. (2009) involves the synthesis of intensely fluorescent 1-vinylpyrrole-benzimidazole ensembles using 1-vinyl-1H-pyrrole-2-carbaldehydes. These compounds cover the blue region of the spectrum, highlighting their potential use in fluorescence applications (Trofimov et al., 2009).

Chemical Transformations and Novel Compounds

Novel Ring System Synthesis : Koriatopoulou et al. (2008) describe a novel synthesis approach for the pyrrolo[2,1-c][1,4]benzodiazocine ring system using 1H-pyrrole-2-carbaldehyde. This work illustrates the compound's role as a precursor in the development of complex ring systems (Koriatopoulou et al., 2008).

Anticancer Drug Intermediates : Wang et al. (2017) highlight the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde as an important intermediate for small molecule anticancer drugs. This underscores the compound's significance in the pharmaceutical industry (Wang et al., 2017).

Heterocycle-Based Schiff Bases : Hamed et al. (2020) synthesized Schiff bases of chitosan using heteroaryl pyrazole derivatives, including 1H-pyrrole-2-carbaldehyde. These bases demonstrated significant antimicrobial activity, indicating potential applications in biomedicine (Hamed et al., 2020).

Metal Complex Catalysis : Qiao et al. (2011) utilized 1H-pyrrole-2-carbaldehyde in synthesizing aluminum and zinc complexes, which were active catalysts for the ring-opening polymerization of ɛ-caprolactone. This showcases the compound's role in catalysis and polymer science (Qiao et al., 2011).

Palladacycle Synthesis for Catalysis : Singh et al. (2017) synthesized Schiff bases containing 1H-pyrrole-3-carbaldehyde and developed palladacycles from them. These complexes were used as catalysts for coupling and allylation reactions, indicating their utility in synthetic chemistry (Singh et al., 2017).

Mecanismo De Acción

- By inhibiting BACE1, this compound reduces the formation of beta-amyloid plaques, potentially slowing down disease progression .

Target of Action

Mode of Action

Biochemical Pathways

Propiedades

IUPAC Name |

1-(1-benzylpiperidin-4-yl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c20-14-17-7-4-10-19(17)16-8-11-18(12-9-16)13-15-5-2-1-3-6-15/h1-7,10,14,16H,8-9,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCKCLZHSRKOSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=CC=C2C=O)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B1306436.png)

![2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B1306437.png)

![4-[5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B1306457.png)

![(1-Ethyl-piperidin-4-yl)-[1-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B1306464.png)

![2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol](/img/structure/B1306467.png)

![2-[(Thiophen-2-ylmethyl)-amino]-ethanol](/img/structure/B1306468.png)

![2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B1306479.png)

![5-[1-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1306483.png)